N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-Phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic thiazolotriazole derivative characterized by a thioacetamide linker bridging a thiazolo[2,3-c][1,2,4]triazole core and a phenethylamine moiety. The p-tolyl (4-methylphenyl) group at the 5-position of the thiazolotriazole ring enhances hydrophobicity, while the phenethyl group on the acetamide nitrogen may influence binding affinity to biological targets, such as enzymes or receptors involved in infectious diseases or metabolic disorders.
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-15-7-9-17(10-8-15)18-13-27-20-23-24-21(25(18)20)28-14-19(26)22-12-11-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLAWAHQUJOFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of Thiazole and Triazole Rings : The initial steps focus on creating the thiazole and triazole moieties through cyclization reactions.
- Substitution Reactions : The introduction of the phenethyl and p-tolyl groups occurs via nucleophilic substitution.
- Final Assembly : The carbothioamide group is added to complete the structure under controlled conditions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antioxidant Activity
A study reported that related compounds possess antioxidant properties significantly higher than standard antioxidants like butylated hydroxytoluene (BHT). Specifically, some derivatives showed a 1.5-fold increase in antioxidant ability as measured by Ferric reducing antioxidant power assays .
Antimicrobial Properties
Compounds with similar structures have demonstrated notable antimicrobial effects against various pathogens. For instance, thiazole and triazole derivatives have shown activity against bacteria and fungi in vitro. This suggests that this compound may also exhibit similar properties.
Cytotoxicity Studies
In vitro cytotoxicity tests are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that certain derivatives do not exhibit significant cytotoxicity at effective concentrations, suggesting a favorable therapeutic index for further development .
Case Study 1: Antioxidant Evaluation
In a comparative study of various thiazole derivatives, it was found that those containing the triazole moiety exhibited superior antioxidant activity compared to controls. This was attributed to their ability to scavenge free radicals effectively.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiazole and triazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The activity and physicochemical properties of thiazolotriazole derivatives are highly dependent on substituents at the 5-position of the thiazolotriazole core and the acetamide nitrogen. Key comparisons include:
Substituents on the Thiazolotriazole Core
- p-Tolyl (4-methylphenyl) vs. Other Aryl Groups :
- 4-Fluorophenyl (Compound 39 ): Introduces electron-withdrawing effects, reducing electron density on the aromatic ring. This may enhance metabolic stability compared to the electron-donating methyl group in p-tolyl.
- 4-Methoxyphenyl (Compound 26 ): The methoxy group enhances electron density, possibly favoring π-π stacking interactions in hydrophobic enzyme pockets.
Substituents on the Acetamide Nitrogen
- Phenethyl vs. Aliphatic/Aromatic Amines :
- N-Butyl (Compound 2 ): Aliphatic chains like butyl increase lipophilicity (logP ~2.8) but may reduce target specificity due to nonpolar interactions.
- 4-Morpholinophenyl (Compound 27 ): The morpholine ring introduces polarity (hydrogen bond acceptors) and may improve solubility in aqueous environments.
- 4-Thiomorpholinophenyl (Compound 28 ): The sulfur atom in thiomorpholine enhances hydrogen bonding capacity and may modulate pharmacokinetics.
Core Modifications Thiazolo[2,3-c][1,2,4]triazole vs. Triazinoquinazoline (–5 ):
- Triazinoquinazoline derivatives (e.g., N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide) exhibit higher melting points (262–270°C vs. 244–247°C for thiazolotriazoles ), suggesting greater crystalline stability.
Data Tables
Table 1: Physicochemical Properties of Selected Thiazolotriazole Derivatives
*logP values estimated via computational tools (e.g., XLogP3 ).
Table 2: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
